4-Nonyl hydrogen 2-octadecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C31H58O4 It is characterized by the presence of a nonyl group, an octadecenyl group, and a succinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with 4-nonyl alcohol and 2-octadecen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nonyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The nonyl and octadecenyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
4-Nonyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, such as cell membrane interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 4-Nonyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Nonyl hydrogen 2-octadecenylsuccinate
- 4-Nonyl hydrogen 2-octadecylsuccinate
- 4-Nonyl hydrogen 2-octadecadienylsuccinate
Uniqueness
This compound is unique due to the presence of both nonyl and octadecenyl groups, which confer distinct physicochemical properties. These structural features make it particularly suitable for applications in surfactant and lubricant formulations, where specific hydrophobic and hydrophilic balance is required.
Properties
CAS No. |
93904-75-7 |
---|---|
Molecular Formula |
C31H58O4 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
(E)-2-(2-nonan-4-yloxy-2-oxoethyl)icos-4-enoic acid |
InChI |
InChI=1S/C31H58O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-28(31(33)34)27-30(32)35-29(24-6-3)26-22-8-5-2/h21,23,28-29H,4-20,22,24-27H2,1-3H3,(H,33,34)/b23-21+ |
InChI Key |
YWQOOLYQWJYRPX-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC(CCC)CCCCC)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC(CCC)CCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.